molecular formula C8H16Cl2N2S B3026563 3-(4,5-dimethylthiazol-2-yl)propan-1-amine CAS No. 1017153-61-5

3-(4,5-dimethylthiazol-2-yl)propan-1-amine

Cat. No.: B3026563
CAS No.: 1017153-61-5
M. Wt: 243.20
InChI Key: NNEKADDWNLOTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethylthiazol-2-yl)propan-1-amine typically involves the reaction of 4,5-dimethylthiazole with a suitable amine precursor under controlled conditions. One common method involves the use of 4,5-dimethylthiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propan-1-amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4,5-dimethylthiazol-2-yl)propan-1-amine involves its interaction with cellular components. In cell viability assays, the compound is taken up by viable cells and reduced by mitochondrial dehydrogenases to form a water-insoluble blue formazan product. This reduction process is indicative of cellular metabolic activity and is used to measure cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylthiazol-2-yl)propan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research. Its ability to be reduced by mitochondrial dehydrogenases in cell viability assays sets it apart from other compounds .

Properties

IUPAC Name

3-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFDCHQTALABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 3
3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 5
3-(4,5-dimethylthiazol-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4,5-dimethylthiazol-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.